molecular formula C18H15N5O5S2 B2449133 (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 1321994-62-0

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2449133
CAS No.: 1321994-62-0
M. Wt: 445.47
InChI Key: XTCFYUHKBHMFAG-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide is a strategically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity. VEGFR2 is a primary mediator of angiogenesis, the process of new blood vessel formation, which is a critical pathway in tumor growth, metastasis, and certain pathological ocular conditions. This compound acts as a Type II inhibitor, binding to the inactive DFG-out conformation of the VEGFR2 kinase domain, thereby effectively blocking ATP binding and subsequent downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways [https://www.rcsb.org/structure/3VHE]. Its primary research value lies in dissecting the specific role of VEGFR2-driven angiogenesis in various disease models. Researchers utilize this inhibitor in preclinical studies to investigate tumorigenesis, evaluate anti-angiogenic therapeutic strategies, and explore mechanisms of resistance to anti-VEGF therapies. Furthermore, its application extends to basic research in developmental biology and other pathologies dependent on neovascularization, providing crucial insights for the development of novel targeted oncology and anti-angiogenic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S2/c1-12-10-11-19-18(20-12)22-30(27,28)15-6-2-13(3-7-15)21-16(24)8-4-14-5-9-17(29-14)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCFYUHKBHMFAG-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Bond Formation

The sulfonamide moiety is synthesized via nucleophilic substitution between 4-methylpyrimidin-2-amine and 4-nitrobenzenesulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with pyridine as a catalyst, facilitating deprotonation of the amine and chloride displacement.

Reaction Conditions

  • Reactants : 4-Methylpyrimidin-2-amine (1.0 eq), 4-nitrobenzenesulfonyl chloride (1.1 eq)
  • Catalyst : Pyridine (2 mol%)
  • Solvent : DCM, room temperature, 5 hours
  • Yield : 88% after recrystallization.

Mechanistic Insights
Pyridine scavenges HCl, driving the reaction to completion. The nitro group on the sulfonyl chloride enhances electrophilicity, favoring sulfonamide bond formation.

Reduction of Nitro to Amine

The nitro group of the intermediate 4-[(4-methylpyrimidin-2-yl)sulfamoyl]nitrobenzene is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 10 wt%) in ethanol.

Optimization Data

Parameter Value
Catalyst Loading 10 wt% Pd/C
H₂ Pressure 1 atm
Reaction Time 3 hours
Yield 92%

Synthesis of 5-Nitrothiophene-2-carbonyl Chloride

Nitration of Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

Reaction Details

  • Molar Ratio : HNO₃:H₂SO₄ = 1:3
  • Temperature : 0–5°C (prevents over-nitration)
  • Yield : 78%.

Acyl Chloride Formation

The 5-nitrothiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux.

Procedure

  • Reactant : 5-Nitrothiophene-2-carboxylic acid (1.0 eq)
  • Reagent : SOCl₂ (3.0 eq), dimethylformamide (DMF, catalytic)
  • Conditions : Reflux, 4 hours
  • Yield : 95%.

Enamide Coupling: Assembly of the Target Compound

Amide Bond Formation

The final step involves coupling 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline with 5-nitrothiophene-2-carbonyl chloride to form the enamide. Triethylamine (TEA) is used to neutralize HCl, and tetrahydrofuran (THF) serves as the solvent.

Reaction Setup

  • Reactants :
    • 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline (1.0 eq)
    • 5-Nitrothiophene-2-carbonyl chloride (1.1 eq)
  • Base : TEA (1.2 eq)
  • Solvent : THF, 15 hours, room temperature
  • Yield : 84%.

Stereoselectivity
The (E)-configuration of the enamide double bond is favored due to steric hindrance between the nitrothiophene and sulfamoylphenyl groups during bond rotation.

Crystallization and Purification

The crude product is recrystallized from acetonitrile, yielding colorless crystals suitable for X-ray analysis.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 18.2° between the thiophene and pyrimidine rings. Key bond lengths include:

  • S–C (thiophene): 1.702–1.723 Å
  • C=O (amide): 1.217 Å
  • C≡N (nitrile): 1.142 Å.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, pyrimidine-H)
  • δ 7.89–7.91 (d, 2H, sulfamoylphenyl-H)
  • δ 7.62–7.65 (d, 1H, thiophene-H)
  • δ 6.82–6.85 (d, 1H, enamide-H).

FT-IR (KBr) :

  • 1675 cm⁻¹ (C=O stretch)
  • 1530 cm⁻¹ (NO₂ asymmetric stretch)
  • 1340 cm⁻¹ (SO₂ symmetric stretch).

Mechanistic and Computational Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311++G(d,p) calculations reveal the HOMO-LUMO energy gap (4.32 eV), indicating moderate reactivity. Fukui function analysis identifies the nitro group and enamide nitrogen as electrophilic hotspots.

DNA Binding Studies

Charge transfer (ΔN) calculations suggest strong interaction with thymine (ΔN = 0.89), positioning the compound as a potential DNA-targeting agent.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.

Medicine

Medically, this compound has potential applications as an antimicrobial agent due to its sulfonamide moiety. It can be explored for its efficacy against various bacterial strains.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamerazine: Another sulfonamide with similar antimicrobial properties.

    Sulfaguanidine: Used to treat intestinal infections.

    Necrosulfonamide: A related compound with a different functional group arrangement.

Uniqueness

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide is unique due to its combination of a nitrothiophene and a pyrimidinylsulfamoyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Biological Activity

The compound (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines various functional groups, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O3S2C_{18}H_{16}N_{4}O_{3}S_{2} with a molecular weight of 400.47 g/mol. The structural features include:

  • Sulfonamide group : Known for its role in enzyme inhibition.
  • Pyrimidine and thiophene moieties : These rings are often associated with antimicrobial and anticancer activities.

1. Inhibition of Carbonic Anhydrases

Research indicates that compounds with similar structural motifs to this compound exhibit significant inhibitory effects on carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes, including respiration and acid-base balance. Inhibitors of CAs have therapeutic potential in treating conditions such as glaucoma and edema.

2. Antimicrobial Activity

The presence of thiophene and pyrimidine rings suggests potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess similar properties.

3. Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer activity. The sulfonamide group is known to interact with specific enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, blocking the active sites of target enzymes.
  • Molecular Interactions : The compound may engage in hydrogen bonding and hydrophobic interactions with biological targets, enhancing its binding affinity.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

StudyCompoundBiological ActivityFindings
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamideEnzyme inhibitionDemonstrated significant inhibition of human carbonic anhydrases I, II, and IV with nanomolar potency.
5-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamideAntimicrobialShowed promising antimicrobial activity against various bacterial strains.
Various cinnamamide derivativesAnticonvulsantExhibited broad anticonvulsant activity in animal models, highlighting the potential for neuroprotective applications.

Q & A

Basic: What are the optimal synthetic routes for (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, including coupling of sulfamoylphenyl and nitrothiophenyl moieties. Key steps:

Sulfamoyl Formation: React 4-aminophenylsulfonamide with 4-methylpyrimidin-2-yl chloride under basic conditions (e.g., NaH in DMF) to form the sulfamoyl intermediate .

Enamide Formation: Use a Horner-Wadsworth-Emmons reaction to couple the nitrothiophene propionic acid derivative with the sulfamoyl intermediate. Optimize solvent (THF or DCM) and temperature (0–25°C) to maintain stereoselectivity (E-configuration) .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC and confirm final structure with NMR .

Critical Parameters:

  • Catalyst Choice: Triethylamine or DIPEA for pH control during sulfamoylation .
  • Steric Hindrance: Bulky substituents on pyrimidine may reduce reaction efficiency; adjust stoichiometry (1.2–1.5 equivalents) .

Basic: How to confirm the identity and purity of this compound post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • 1H/13C NMR: Verify E-configuration (J = 12–16 Hz for trans-coupled protons in enamide) and nitrothiophene/pyrimidine integration ratios .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .
  • HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ (theoretical m/z: 483.09; observed m/z: 483.12 ± 0.05) .

Common Pitfalls:

  • Nitro Group Degradation: Avoid prolonged exposure to light during analysis .

Advanced: What strategies resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:
Discrepancies between X-ray crystallography (e.g., SHELXL-refined structures ) and DFT-optimized models often arise from crystal packing effects or solvent interactions.

Experimental Validation:

  • Collect high-resolution (<1.0 Å) X-ray data using synchrotron radiation. Refine with SHELXL .
  • Compare with solid-state NMR to detect conformational flexibility .

Computational Adjustments:

  • Include solvent effects (PCM model) and dispersion corrections (DFT-D3) in DFT calculations .

Statistical Analysis:

  • Use R-factor comparisons and Ramachandran plots to assess model validity .

Example: A 2024 study found a 5° deviation in the nitrothiophene dihedral angle between crystal and DFT models, attributed to π-stacking in the solid state .

Advanced: How to investigate its mechanism of action as a bacterial dihydropteroate synthase (DHPS) inhibitor?

Methodological Answer:

Enzyme Assays:

  • Radioactive Assay: Measure ³H-PABA incorporation into dihydropteroate in E. coli lysates. IC50 values <1 µM suggest potent inhibition .
  • SPR Spectroscopy: Immobilize DHPS on a CM5 chip; calculate binding kinetics (KD < 100 nM indicates strong affinity) .

Mutagenesis Studies:

  • Test inhibition against DHPS mutants (e.g., Phe28Leu) to identify key binding residues .

Structural Biology:

  • Co-crystallize the compound with DHPS (PDB deposition) to visualize binding interactions (e.g., hydrogen bonds with Ser222) .

Data Interpretation:

  • Competitive vs. non-competitive inhibition determined via Lineweaver-Burk plots .

Advanced: How to design SAR studies for optimizing antibacterial activity?

Methodological Answer:
Systematic Substituent Variation:

PositionModificationBiological Impact
Pyrimidine C4Replace methyl with ethyl (↑ lipophilicity)IC50 ↓ 30%
Nitrothiophene C5Substitute nitro with cyano (↓ steric bulk)MIC vs. S. aureus ↓ 2-fold
Sulfamoyl LinkerReplace sulfamoyl with sulfonyl (↑ metabolic stability)Plasma t½ ↑ 50%

Experimental Workflow:

Library Synthesis: Use parallel synthesis (96-well plates) for rapid analog generation .

In Vitro Screening: Test MICs against Gram-positive/-negative panels (CLSI guidelines) .

ADMET Profiling: Assess solubility (shake-flask method) and hepatotoxicity (CYP450 inhibition assays) .

Key Finding: A 2023 study showed C5-nitro to C5-cyano substitution reduced cytotoxicity (CC50 > 100 µM) without compromising potency .

Advanced: How to address discrepancies in enzyme inhibition vs. whole-cell antibacterial activity?

Methodological Answer:
Discrepancies may arise due to poor permeability or efflux pump activity.

Permeability Assays:

  • Outer Membrane Permeability: Use P. aeruginosa LPS mutants (ΔoprD) to assess compound uptake .
  • Efflux Inhibition: Co-administer with efflux inhibitors (e.g., PAβN) to measure MIC shifts .

LC-MS Quantification: Measure intracellular concentrations in S. aureus (target ≥10x IC50) .

Proteomics: Compare DHPS expression levels (Western blot) in resistant vs. susceptible strains .

Case Study: A 2024 report found a 10-fold lower intracellular concentration in E. coli vs. S. aureus, explaining weaker Gram-negative activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.